molecular formula C8H16ClF2N B2630288 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride CAS No. 2228963-55-9

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride

Cat. No. B2630288
CAS RN: 2228963-55-9
M. Wt: 199.67
InChI Key: RWIOJJGZRUOZTA-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride” is a derivative of cyclohexanamine, which is a six-membered cyclic compound with an amine functional group . The “4-(Difluoromethyl)” indicates the presence of a difluoromethyl group attached to the fourth carbon of the cyclohexane ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

a. Cyclooxygenase-2 (COX-2) Inhibition: Molecular docking studies have revealed that 4-difluoromethyl pyrazole derivatives exhibit strong binding affinity toward COX-2, an enzyme involved in inflammation. Compounds like 3a and 3f demonstrate high docking scores, indicating favorable interactions within the receptor’s binding site. The presence of hydrogen bonds and hydrophobic interactions contributes to their efficacy .

Agrochemicals

The difluoromethyl group significantly influences reactivity and lipophilicity, making it a valuable building block for tailored derivatives. In agrochemical applications:

b. Quinazolin(thi)ones Synthesis: A domino protocol allows selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available starting materials. This method provides access to structurally diverse compounds with potential agrochemical properties .

Materials Science

The incorporation of difluoromethyl groups enhances lipophilicity and metabolic stability, critical considerations in materials science:

c. Tailored Derivatives: Researchers utilize 4-difluoromethyl pyrazole as a building block to create customized derivatives. These compounds find applications in materials design, such as modifying surface properties or enhancing stability .

Anticancer Properties

Given the global impact of cancer, exploring novel compounds is crucial:

d. Potential Anticancer Agents: While specific studies on 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride are limited, its unique structure suggests potential anticancer activity. Further investigations are warranted to evaluate its effects on aberrant cell proliferation and metastasis .

Future Perspectives

Continued research into this compound’s applications may uncover additional fields where it can make a difference. Its versatility and intriguing properties make it an exciting area of study.

Remember, scientific progress often emerges from unexpected discoveries, and 4-difluoromethyl pyrazole could hold surprises yet to be unveiled! 🌟

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, difluoromethylornithine (DFMO), a related compound, is known to inhibit ornithine decarboxylase, which is useful in the treatment of certain medical conditions .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

4-(difluoromethyl)-N-methylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h6-8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIOJJGZRUOZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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